

The Discovery and Initial Synthesis of NSC756093: A Technical Overview

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Compound of Interest			
Compound Name:	NSC756093		
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This whitepaper provides an in-depth technical guide to the discovery and initial synthesis of **NSC756093**, a potent inhibitor of the Guanylate Binding Protein 1 (GBP1) and Proto-oncogene serine/threonine-protein kinase 1 (PIM1) interaction. This molecule has shown potential in overcoming paclitaxel resistance in cancer cells, a significant challenge in oncology.

Discovery of NSC756093

NSC756093 was identified through a screening of a panel of 44 4-azapodophyllotoxin (APT) derivatives.[1][2] The screening was performed on the National Cancer Institute's 60 human cancer cell line panel (NCI-60), which revealed that 31 of the APTs were active.[1][2] Comparative analysis of the screening data highlighted a specific activity of some of these compounds in cancer cells resistant to paclitaxel.[3]

Subsequent investigations into the mechanism of action of these active APTs led to the identification of **NSC756093** as a potent inhibitor of the GBP1:PIM1 interaction. This interaction is a key component of a signaling pathway that contributes to paclitaxel resistance.

Mechanism of Action

The development of resistance to paclitaxel is, in some cases, linked to the overexpression of class III β -tubulin. This overexpression facilitates the incorporation of the GTPase GBP1 into microtubules. Once integrated into the cytoskeleton, GBP1 binds to the pro-survival kinase



PIM1, initiating a signaling cascade that promotes cell survival and thus resistance to paclitaxel.

NSC756093 acts as a direct inhibitor of this crucial protein-protein interaction. Through a combination of bioinformatics, molecular modeling, and mutagenesis studies, the putative binding site of **NSC756093** has been located at the interface between the helical and the LG domain of GBP1. By binding to this site, **NSC756093** is believed to stabilize a conformation of GBP1 that is unsuitable for binding to PIM1, thereby disrupting the pro-survival signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of **NSC756093**.

Parameter	Value	Assay	Reference
Inhibition of GBP1:PIM1 Interaction	Up to 65%	Surface Plasmon Resonance	
Cellular Inhibition Concentration	100 nM	Co- immunoprecipitation (SKOV3 cells)	_
Cellular Treatment Duration	3 hours	Co- immunoprecipitation (SKOV3 cells)	

Experimental Protocols Initial Synthesis of NSC756093

NSC756093 is an OH-functionalized derivative of 4-aza-2,3-didehydropodophyllotoxin at the N atom in the 'C' ring. The synthesis, as described in the initial report, involved the preparation of a larger set of 4-azapodophyllotoxin derivatives. The general chemical synthesis details provided in the study are as follows:

• Starting Materials: Derivatives of 4-aza-2,3-didehydropodophyllotoxin.



- Instrumentation: Melting points were determined on a MEL-TEMP instrument and are uncorrected. IR spectra were recorded on a PerkinElmer Spectrum 100 FTIR spectrometer on ATS mode.
- Note: For the specific multi-step synthesis of NSC756093, researchers are advised to consult the experimental chemistry section of the primary literature by Andreoli et al. (2014).

In Vitro Inhibition of GBP1:PIM1 Interaction (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) was utilized to demonstrate the direct in vitro inhibition of the GBP1:PIM1 interaction by **NSC756093**.

- Instrumentation: Not specified in the provided abstracts.
- Methodology:
 - Recombinant GBP1 and PIM1 proteins were used.
 - The interaction between GBP1 and PIM1 was measured in the absence and presence of NSC756093.
 - The inhibition by **NSC756093** was observed to be dose-dependent.
 - A negative control compound (NSC756090) was used to demonstrate specificity.

Cellular Inhibition of GBP1:PIM1 Interaction (Coimmunoprecipitation)

Co-immunoprecipitation (co-IP) assays were performed to confirm the inhibitory activity of **NSC756093** in a cellular context.

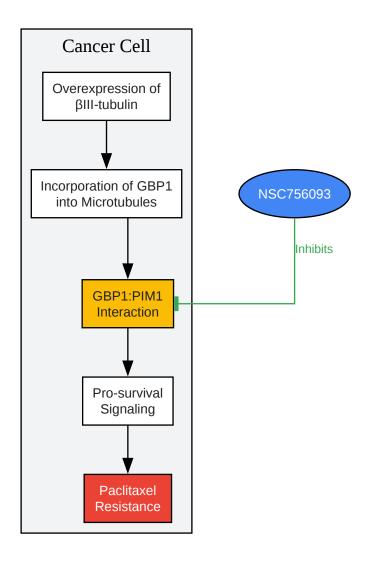
- Cell Line: SKOV3 ovarian cancer cells.
- Methodology:
 - SKOV3 cells were treated with 100 nM NSC756093 for 3 hours.



- Control cells were treated with vehicle (DMSO) or an inactive compound.
- Cell lysates were prepared.
- Co-immunoprecipitation was performed using an antibody against PIM1 as the bait to pull down the PIM1-GBP1 complex.
- The presence of GBP1 in the immunoprecipitated complex was detected by Western blotting using an anti-GBP1 antibody.
- A significant reduction in the co-immunoprecipitated GBP1 was observed in cells treated with NSC756093.

Visualizations Signaling Pathway of Paclitaxel Resistance and NSC756093 Inhibition





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Caption: Paclitaxel resistance pathway and the inhibitory action of NSC756093.

Experimental Workflow for Cellular Inhibition Assay



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Caption: Workflow for Co-immunoprecipitation to detect GBP1:PIM1 inhibition.



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